molecular formula C17H18BrNO3 B226424 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B226424
M. Wt: 364.2 g/mol
InChI Key: WLBOQIPGRGGLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as 4-Br-DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been found to exhibit significant binding affinity towards sigma-1 receptors. Sigma-1 receptors are a class of proteins that are found in the central nervous system and have been implicated in a variety of physiological and pathological processes. In

Scientific Research Applications

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit anti-tumor effects in animal models of cancer.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to involve its binding to sigma-1 receptors. Sigma-1 receptors are known to modulate a variety of physiological and pathological processes, including neurotransmitter release, calcium signaling, and cell survival. By binding to sigma-1 receptors, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been extensively studied in animal models. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce neuronal damage and improve functional outcomes in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to increase levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to induce apoptosis and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide for lab experiments is its high binding affinity towards sigma-1 receptors. This makes it a useful tool for studying the physiological and pathological processes that are modulated by sigma-1 receptors. However, one limitation of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research related to 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands that can be used for therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as inflammation and neurodegeneration. Additionally, the potential use of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide as a diagnostic tool for sigma-1 receptor-related diseases, such as Alzheimer's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that begins with the preparation of 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(aminomethyl)pyridine to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to form 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.

properties

Product Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C17H18BrNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

WLBOQIPGRGGLJQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.